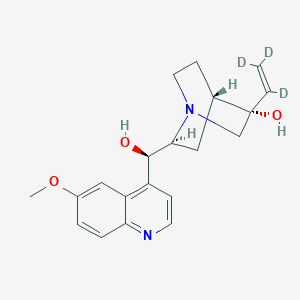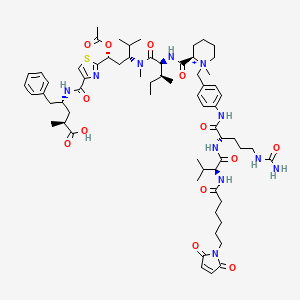
MC-VC(S)-PABQ-Tubulysin M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-VC(S)-PABQ-Tubulysin M is a synthetic compound used in the development of antibody-drug conjugates (ADCs). It is composed of Tubulysin M, a potent cytotoxic agent that inhibits tubulin polymerization, and a cleavable linker, MC-VC(S)-PABQ, which facilitates the release of the active drug within target cells. This compound is particularly significant in cancer research and therapy due to its ability to selectively target and kill cancer cells while minimizing damage to healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-VC(S)-PABQ-Tubulysin M involves multiple steps, starting with the preparation of the cleavable linker MC-VC(S)-PABQ. This linker is synthesized through a series of chemical reactions, including the coupling of valine-citrulline with p-aminobenzyl carbamate (PABC). The final step involves conjugating Tubulysin M to the linker under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the synthesis and ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
MC-VC(S)-PABQ-Tubulysin M undergoes several types of chemical reactions, including:
Cleavage Reactions: The cleavable linker MC-VC(S)-PABQ is designed to be cleaved by specific enzymes within target cells, releasing Tubulysin M.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the linker and release of the active drug
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Enzymes: Such as cathepsin B, which cleaves the linker within target cells.
Acids and Bases: Used to induce hydrolysis reactions.
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile, used in the synthesis and purification processes
Major Products Formed
The major product formed from the cleavage of this compound is Tubulysin M, which exerts its cytotoxic effects by inhibiting tubulin polymerization and disrupting microtubule dynamics .
Scientific Research Applications
MC-VC(S)-PABQ-Tubulysin M has a wide range of scientific research applications, including:
Cancer Therapy: Used in the development of ADCs for targeted cancer therapy, allowing for selective delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues
Drug Development: Serves as a model compound for studying the design and optimization of ADCs and other targeted therapies.
Biological Research: Used to study the mechanisms of tubulin polymerization and microtubule dynamics.
Mechanism of Action
MC-VC(S)-PABQ-Tubulysin M exerts its effects through the following mechanism:
Targeting: The ADC containing this compound binds to specific antigens on the surface of target cells.
Internalization: The ADC is internalized by the target cell through endocytosis.
Cleavage: The cleavable linker MC-VC(S)-PABQ is cleaved by intracellular enzymes, releasing Tubulysin M.
Cytotoxicity: Tubulysin M inhibits tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis
Comparison with Similar Compounds
MC-VC(S)-PABQ-Tubulysin M is unique compared to other similar compounds due to its specific cleavable linker and potent cytotoxic agent. Similar compounds include:
Monomethyl Auristatin E (MMAE): Another tubulin inhibitor used in ADCs, but with a different linker and mechanism of action
Maytansinoids: A class of tubulin inhibitors used in ADCs, but with different chemical structures and linkers.
This compound stands out due to its specific linker design, which allows for efficient release of the active drug within target cells, enhancing its therapeutic potential .
Properties
Molecular Formula |
C66H96N11O13S+ |
|---|---|
Molecular Weight |
1283.6 g/mol |
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-1-methylpiperidin-1-ium-2-carbonyl]amino]-3-methylpentanoyl]-methylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C66H95N11O13S/c1-11-42(6)58(64(86)75(9)51(40(2)3)37-53(90-44(8)78)63-72-50(39-91-63)60(83)70-48(35-43(7)65(87)88)36-45-21-14-12-15-22-45)74-61(84)52-24-17-19-34-77(52,10)38-46-26-28-47(29-27-46)69-59(82)49(23-20-32-68-66(67)89)71-62(85)57(41(4)5)73-54(79)25-16-13-18-33-76-55(80)30-31-56(76)81/h12,14-15,21-22,26-31,39-43,48-49,51-53,57-58H,11,13,16-20,23-25,32-38H2,1-10H3,(H8-,67,68,69,70,71,73,74,79,82,83,84,85,87,88,89)/p+1/t42-,43-,48+,49-,51+,52+,53+,57-,58-,77?/m0/s1 |
InChI Key |
OWARBGQOUIOHOW-DAJRUHBHSA-O |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


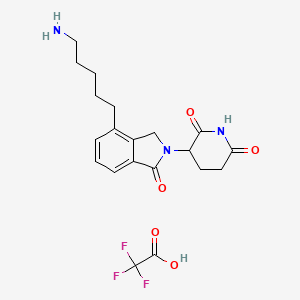
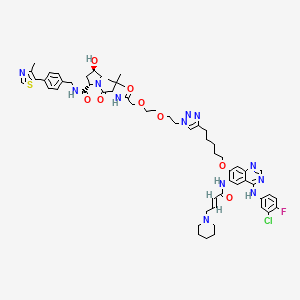
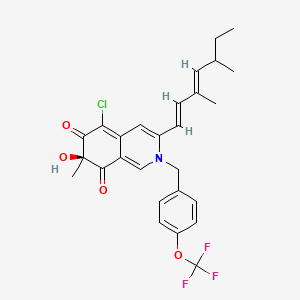
![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)

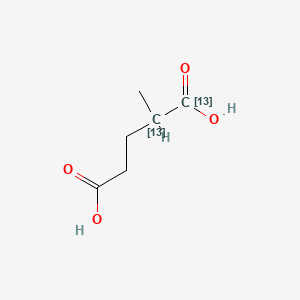

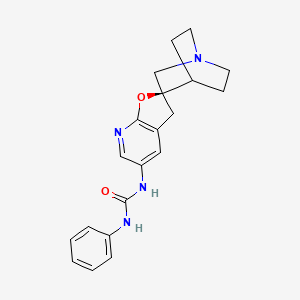
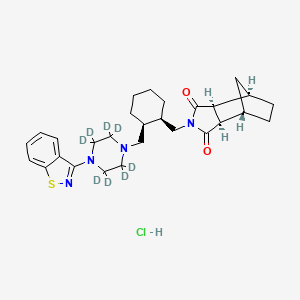
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)
![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)
![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)
